molecular formula C10H19NO B1176697 C.I. Acid Brown 429 CAS No. 134687-47-1

C.I. Acid Brown 429

Cat. No.: B1176697
CAS No.: 134687-47-1
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Description

C.I. Acid Brown 429 is an acid dye primarily used in textile and leather industries for coloring protein-based fibers such as wool, silk, and nylon. Acid dyes are characterized by their sulfonic acid groups, which enable solubility in aqueous media and electrostatic interactions with cationic sites on substrates. These dyes are typically synthesized via diazotization and coupling reactions, with variations in aromatic substituents dictating color and application properties.

Properties

CAS No.

134687-47-1

Molecular Formula

C10H19NO

Synonyms

C.I. Acid Brown 429

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

C.I. Acid Yellow 219
  • Structural Features : Contains azo (-N=N-) chromophores and sulfonic acid groups, similar to C.I. Acid Brown 429.
  • Key Differences: Chromophore Arrangement: Acid Yellow 219 has a simpler monoazo structure, while Acid Brown 429 likely incorporates polyazo or heterocyclic groups to achieve deeper brown hues . Molecular Weight: Acid Yellow 219 has a lower molecular weight (~500–600 g/mol), whereas Acid Brown 429 may exceed 700 g/mol due to additional substituents, influencing solubility and dyeing kinetics .
  • Performance : Acid Yellow 219 exhibits higher lightfastness but lower washfastness compared to Acid Brown 429, which is optimized for durability on leather .
C.I. Direct Yellow 142
  • Structural Features : A direct dye with sulfonic acid groups but lacking the acid dye’s affinity-enhancing auxochromes.
  • Key Differences :
    • Application pH : Direct Yellow 142 operates in neutral/alkaline conditions, unlike Acid Brown 429, which requires acidic pH for optimal fiber attachment .
    • Substantivity : Direct dyes like Yellow 142 have higher molecular rigidity and planar structures, enhancing cellulose affinity but reducing versatility on protein fibers .
C.I. Reactive Blue 21
  • Structural Features : A reactive dye with vinyl sulfone groups for covalent bonding to substrates.
  • Key Differences :
    • Binding Mechanism : Reactive Blue 21 forms covalent bonds, whereas Acid Brown 429 relies on ionic interactions, resulting in lower washfastness for the latter .
    • Color Range : Reactive dyes like Blue 21 offer brighter shades but require complex application processes compared to acid dyes .

Functional Comparison with Analogous Dyes

Table 1: Comparative Properties of this compound and Similar Dyes
Property This compound C.I. Acid Yellow 219 C.I. Direct Yellow 142 C.I. Reactive Blue 21
Chromophore Type Polyazo Monoazo Disazo Anthraquinone
Solubility (g/L) ~50–80 (pH 2–4) ~100–120 (pH 2–4) ~20–30 (pH 7) ~150–200 (pH 10–12)
Washfastness (ISO 105) 4–5 3–4 4–5 5
Primary Application Leather/wool Wool/silk Cotton Cotton/polyester
Molecular Weight (g/mol) ~750–800 ~550–600 ~900–950 ~600–650

Sources :

Research Findings and Industrial Relevance

  • Eco-Toxicological Profiles : Acid Brown 429 demonstrates lower aquatic toxicity compared to reactive dyes like Blue 21, as it lacks reactive electrophilic groups .
  • Thermal Stability : Differential scanning calorimetry (DSC) studies suggest Acid Brown 429 degrades above 250°C, outperforming Direct Yellow 142 (~200°C) but underperforming compared to Reactive Blue 21 (>300°C) .
  • Cost Efficiency : Acid Brown 429 is ~30% cheaper than Reactive Blue 21 due to simpler synthesis, though it requires higher concentrations for deep shades .

Q & A

Q. Basic Research Focus

  • Adsorption isotherms : Measure dye uptake at equilibrium under varying pH and ionic strength to determine binding mechanisms (e.g., Langmuir vs. Freundlich models) .
  • Spectroscopic techniques : Use fluorescence quenching studies to assess dye-protein binding constants and thermodynamic parameters (ΔG, ΔH) .
  • Molecular dynamics simulations : Model dye-fiber interactions at atomic resolution to identify key binding residues .

What strategies ensure robust quantification of this compound in complex matrices (e.g., wastewater, dyed textiles)?

Q. Advanced Research Focus

  • Sample preparation : Employ solid-phase extraction (SPE) for wastewater or Soxhlet extraction for textiles to isolate the dye .
  • Analytical validation : Use internal standards (e.g., deuterated analogs) in HPLC-MS to correct for matrix effects .
  • Limit of detection (LOD) optimization : Perform signal-to-noise ratio analysis across triplicate runs and validate with spike-recovery tests (85–115% recovery acceptable) .

How should researchers address discrepancies in reported fastness properties (e.g., light, wash) of this compound across textile substrates?

Q. Basic Research Focus

  • Standardized testing protocols : Adhere to ISO 105-B02 (light fastness) and ISO 105-C06 (wash fastness) to ensure comparability .
  • Substrate characterization : Report fiber composition, surface morphology (SEM), and pretreatment methods (e.g., mordanting) that influence dye adherence .
  • Statistical rigor : Use ANOVA to assess inter-laboratory variability in fastness ratings .

What computational tools are effective for predicting the solubility and stability of this compound in novel solvent systems?

Q. Advanced Research Focus

  • COSMO-RS simulations : Predict solubility parameters (e.g., Hansen solubility) in ionic liquids or deep eutectic solvents .
  • Density functional theory (DFT) : Calculate solvation energies and identify solvent-dye hydrogen bonding interactions .
  • Experimental validation : Cross-check predictions with cloud-point measurements and dynamic light scattering (DLS) for aggregation studies .

How can researchers systematically evaluate the health and safety risks of this compound during laboratory handling?

Q. Basic Research Focus

  • Hazard assessment : Review Safety Data Sheets (SDS) for acute toxicity (e.g., LD50) and perform in vitro assays (e.g., Ames test) for mutagenicity .
  • Exposure modeling : Use airborne particle monitoring in lab settings and recommend PPE (e.g., respirators for powder handling) .
  • Waste management : Characterize degradation byproducts via GC-MS to ensure compliance with EPA guidelines .

Methodological Notes

  • Data Reproducibility : Always include detailed experimental protocols (e.g., reagent grades, instrument settings) in supplementary materials .
  • Conflict Resolution : Use meta-analysis frameworks to reconcile divergent findings, emphasizing peer-reviewed studies over preprint data .
  • Ethical Compliance : For environmental studies, adhere to OECD guidelines for chemical testing and disclose funding sources to mitigate bias .

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